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Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation
inhibitor that represents a significant advancement in the exploration of novel antiretroviral
therapeutic targets. Unlike many existing antiretrovirals that target viral enzymes like reverse
transcriptase, protease, or integrase, GSK3532795 disrupts the final stage of the viral lifecycle:
maturation. This process is essential for the formation of infectious viral particles. This technical
guide provides an in-depth overview of the core scientific and clinical data related to
GSK3532795, with a focus on its mechanism of action, quantitative in vitro and in vivo data,
and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of Gag Polyprotein
Cleavage

The primary target of GSK3532795 is the HIV-1 Gag polyprotein. During the late stages of the
viral replication cycle, Gag polyproteins are trafficked to the host cell membrane, where they
assemble into immature, non-infectious virions that bud from the cell. For the virion to become
infectious, the Gag polyprotein must be systematically cleaved by the viral protease into its
constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with
two spacer peptides, SP1 and SP2.
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GSK3532795 specifically inhibits the final cleavage event in this cascade: the separation of the
capsid protein (CA, or p24) from spacer peptide 1 (SP1).[1][2] By binding to a specific site on
the Gag polyprotein, GSK3532795 stabilizes the CA-SP1 junction, preventing its recognition
and cleavage by the viral protease.[3] This disruption of the ordered Gag processing cascade
results in the production of aberrant, immature virions with defective cores that are non-
infectious.[2][4] Time-of-addition studies have confirmed that GSK3532795 acts late in the viral
life cycle, consistent with a maturation inhibitor.[3]
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Caption: Mechanism of HIV-1 Maturation Inhibition by GSK3532795.

Quantitative Data
In Vitro Antiviral Activity

GSK3532795 demonstrates potent antiviral activity against a broad range of HIV-1 subtypes
and clinical isolates, including those with resistance to other classes of antiretroviral drugs. As a
second-generation maturation inhibitor, it was specifically designed to be effective against viral
strains with Gag polymorphisms that conferred resistance to the first-generation inhibitor,
bevirimat.
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. . Fold Change vs.
HIV-1 Strain/Variant EC50 (nM) _ Reference
Wild-Type

Wild-Type (WT)

Laboratory Strains

NL4-3 (subtype B) 0.7-11 1.0 [3]

Bal (subtype B,

_ 0.7 1.0 [3]
CCRb5-tropic)

MJ4 (subtype C) 3 ~1.0 [3]

Library of Subtype B

Clinical Isolates

Median EC50 in

21 N/A 1105
PBMCs HIE]

Mean EC50 against
gag/pr recombinant 39+34 N/A [1]

viruses

Bevirimat-Resistant

Gag Polymorphisms

V370A 2.7 ~0.7 6]

AV370 13 ~3.3 6]

Effect of Human

Serum

40% Human Serum +

5.4-fold increase N/A [1]
27 mg/ml HSA

Clinical Efficacy (Phase IIb Study 205891/A1468038)

A Phase llb, randomized, active-controlled, double-blind study evaluated the efficacy and
safety of GSK3532795 in treatment-naive HIV-1-infected adults. Participants received
GSK3532795 at doses of 60 mg, 120 mg, or 180 mg once daily, or efavirenz (EFV) 600 mg
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once daily, each in combination with tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).[7]

[8]

Virologic Response (HIV-1

Treatment Arm RNA <40 copies/mL) at Reference
Week 24
GSK3532795 60 mg +
76% [71[8]
TDF/FTC
GSK3532795 120 mg +
83% [71[8]
TDF/FTC
GSK3532795 180 mg +
81% [71[8]
TDF/FTC
Efavirenz 600 mg + TDF/FTC 77% [718]

Despite comparable efficacy to efavirenz, the development of GSK3532795 was discontinued
due to higher rates of gastrointestinal adverse events and the emergence of resistance to the
nucleoside reverse transcriptase inhibitor (NRTI) backbone.[8][9]

Pharmacokinetic Parameters (Phase lla Study Al468002)

In a Phase lla dose-ranging study, the pharmacokinetic properties of GSK3532795 were
evaluated in HIV-1 infected subjects. The following table summarizes key parameters after
once-daily oral administration. Exposure increased in a less than dose-proportional manner.

AUC(TAU)

Dose (mg) Cmax (ng/mL) T1/2 (h) Reference
(ng*h/mL)

40 1150 18500 45.4 [1]

80 1620 27100 44.2 [1]

120 1660 27700 44.5 [1]

Resistance Profile
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Resistance to GSK3532795 has been characterized through both in vitro selection studies and
analysis of viral isolates from clinical trial participants. The primary resistance-associated
mutations are located in the Gag polyprotein, near the CA-SP1 cleavage site.

The two key substitutions that confer reduced susceptibility to GSK3532795 are A364V and
V362l in the Gag sequence.[10][11] The V362l mutation often requires the presence of
secondary mutations to significantly reduce susceptibility.[10][11]

Experimental Protocols
Antiviral Susceptibility Assay in Peripheral Blood
Mononuclear Cells (PBMCs)

This protocol outlines a method for determining the in vitro antiviral activity of GSK3532795
against HIV-1 in primary human PBMCs.
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with HIV-1 stock of GSK3532795

Add drug dilutions to
infected cell cultures

Incubate for 7 days

Measure viral replication
(e.g., p24 ELISA or RT assay)

Calculate EC50 values
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Caption: Workflow for HIV-1 Antiviral Susceptibility Assay in PBMCs.

Methodology:

* PBMC Isolation and Stimulation: Isolate PBMCs from the whole blood of healthy, HIV-
seronegative donors using Ficoll-Paque density gradient centrifugation. Wash the isolated
cells and stimulate them with phytohemagglutinin (PHA) in RPMI-1640 medium
supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) for 2-3 days to induce
cell proliferation and increase susceptibility to HIV-1 infection.
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Drug Preparation: Prepare a stock solution of GSK3532795 in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution in culture medium to achieve the desired final
concentrations for the assay.

Infection: Infect the PHA-stimulated PBMCs with a laboratory-adapted or clinical isolate of
HIV-1 at a predetermined multiplicity of infection (MOI).

Assay Setup: Plate the infected PBMCs in a 96-well plate. Add the serially diluted
GSK3532795 to the wells in triplicate. Include control wells with no drug (virus control) and
uninfected cells (cell control).

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

Readout: After the incubation period, collect the culture supernatants and measure the
extent of viral replication. This is typically done by quantifying the amount of HIV-1 p24
antigen using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse
transcriptase (RT) activity.

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug
concentration relative to the virus control. Determine the 50% effective concentration (EC50)
by plotting the percentage of inhibition against the log of the drug concentration and fitting
the data to a sigmoidal dose-response curve.

In Vitro Selection of Resistant HIV-1

This protocol describes a general method for selecting for HIV-1 variants with reduced
susceptibility to GSK3532795 in cell culture.

Methodology:

e Initial Infection: Infect a permissive T-cell line (e.g., MT-2 or Jurkat cells) or stimulated
PBMCs with a wild-type HIV-1 strain at a low MOI.

e Drug Pressure: Culture the infected cells in the presence of a low concentration of
GSK3532795 (typically at or slightly above the EC50).
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» Virus Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24
production). When viral replication is detected, harvest the cell-free supernatant containing
the progeny virus.

e Dose Escalation: Use the harvested virus to infect fresh cells, and culture them in the
presence of a higher concentration of GSK3532795 (e.g., a 2-fold increase).

o Repeat Passages: Repeat the process of virus passage and dose escalation for multiple
rounds.

« |solation and Characterization of Resistant Virus: Once a viral strain that can replicate in the
presence of high concentrations of GSK3532795 is obtained, isolate the viral RNA.

o Genotypic Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) to
amplify the Gag gene. Sequence the amplified DNA to identify mutations that have arisen
during the selection process.

e Phenotypic Analysis: Characterize the phenotype of the selected virus by performing an
antiviral susceptibility assay to determine its EC50 for GSK3532795 and compare it to that of
the parental wild-type virus.

Western Blot Analysis of Gag Processing

This method is used to directly visualize the effect of GSK3532795 on the cleavage of the Gag
polyprotein.

Methodology:

e Cell Culture and Treatment: Culture HIV-1 infected cells (or cells transfected with an HIV-1
proviral DNA clone) in the presence of varying concentrations of GSK3532795.

» Virion and Cell Lysate Preparation: After a suitable incubation period (e.g., 48 hours), harvest
the cell culture supernatant and pellet the virions by ultracentrifugation. Lyse the cells to
obtain cell-associated proteins.

e Protein Quantification: Determine the protein concentration of the cell and virion lysates
using a standard method (e.g., BCA assay).
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o SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide
gel electrophoresis (SDS-PAGE).

o Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

e Immunodetection: Block the membrane to prevent non-specific antibody binding. Probe the
membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24 antibody). This
antibody will detect the full-length Gag precursor (Pr55), the CA-SP1 cleavage intermediate
(p25), and the mature CA protein (p24).

e Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary
antibody conjugated to an enzyme (e.g., horseradish peroxidase). After further washing, add
a chemiluminescent substrate and visualize the protein bands using an imaging system.

e Analysis: Compare the banding patterns in the lanes corresponding to different
concentrations of GSK3532795. An accumulation of the p25 band and a corresponding
decrease in the p24 band with increasing drug concentration indicates inhibition of CA-SP1
cleavage.

Conclusion

GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor with a novel
mechanism of action that targets the final stages of viral assembly. It exhibits broad antiviral
activity, including against strains with polymorphisms that confer resistance to earlier
maturation inhibitors. While its clinical development was halted due to tolerability and the
emergence of NRTI resistance, the study of GSK3532795 has provided invaluable insights into
the HIV-1 maturation process and has validated Gag as a viable and important target for
antiretroviral drug development. The data and methodologies presented in this guide serve as
a comprehensive resource for researchers in the field of HIV-1 virology and antiviral drug
discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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